molecular formula C4H2ClF3N2O2S B2380750 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 2375268-01-0

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2380750
CAS No.: 2375268-01-0
M. Wt: 234.58
InChI Key: YJUPDUAJHYRGDC-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (CAS 2375268-01-0) is a high-purity chemical building block with a molecular weight of 234.59 g/mol and the formula C4H2ClF3N2O2S . This compound is a versatile reagent designed for research applications, including use as a key intermediate in organic synthesis and medicinal chemistry. The presence of the reactive sulfonyl chloride group and the electron-withdrawing trifluoromethyl group on the pyrazole ring makes it particularly valuable for creating sulfonamide derivatives and other complex molecules in drug discovery and materials science . This product is offered with a purity of 95% . As a safety requirement, this chemical is classified with the signal word "Danger" and carries the hazard statement H314, indicating it causes severe skin burns and eye damage . It is sensitive to moisture and must be handled with appropriate precautions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)3-1-9-10(2-3)4(6,7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUPDUAJHYRGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products depending on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Methyl Groups : The -CF₃ group in 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride increases electron-withdrawing effects compared to -CH₃ in 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, enhancing electrophilicity and reaction rates in sulfonylation .
  • Heterocyclic Modifications : Pyrimidine or oxane substituents (e.g., 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride) introduce aromatic or steric bulk, influencing solubility and target specificity in drug design .
  • Phenyl Ring Derivatives : Substituted phenyl groups (e.g., 1-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride) expand π-π stacking interactions, useful in materials science and pesticide development .

Sulfonylation Efficiency

  • 1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride exhibits superior reactivity in sulfonylation due to the electron-deficient pyrazole core, enabling efficient coupling with amines and alcohols under mild conditions .
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride shows reduced reactivity compared to the parent compound, as the -CH₃ group at the 1-position decreases electrophilicity .
  • 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride has intermediate reactivity, balancing electron-withdrawing (-CHF₂) and electron-donating (-CH₃) effects .

Biological Activity

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The molecular formula of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride is C7H5ClF3N2O2SC_7H_5ClF_3N_2O_2S. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity .

The compound acts primarily through the inhibition of specific enzymes and modulation of biochemical pathways. Notably, it has been shown to interact with acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of normal nerve function. This mechanism is significant in the context of neuropharmacology .

1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride exhibits several biochemical properties:

  • Enzyme Interaction : It affects enzymes involved in oxidative stress pathways, influencing cellular metabolism and signaling.
  • Reactive Oxygen Species (ROS) : The compound modulates ROS production, which plays a crucial role in cellular damage and oxidative stress .

Antimicrobial Activity

Research indicates that compounds similar to 1-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride exhibit antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity in several studies. In vitro assays revealed that it inhibited cyclooxygenase (COX) enzymes, with IC50 values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .

CompoundTarget EnzymeIC50 (μM)
1-(Trifluoromethyl)-1H-pyrazole-4-sulfonyl chlorideCOX-20.02 - 0.04
Other derivativesCOX-1Varies

Case Studies

  • Study on Neuroprotection : A study highlighted the neuroprotective effects of the compound in animal models, where it reduced oxidative stress markers and improved cognitive function after induced neurotoxicity.
  • Anti-cancer Activity : Another investigation reported that derivatives of this compound inhibited cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest.

Pharmacokinetics

The pharmacokinetic profile of 1-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride suggests good bioavailability due to its chemical stability and lipophilicity. Its metabolism involves pathways that enhance its therapeutic efficacy while minimizing toxicity .

Q & A

Q. What are the standard synthetic routes for 1-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride?

The synthesis typically involves two main steps: (1) preparation of the pyrazole ring via cyclization of hydrazine derivatives with β-keto esters or trifluoromethyl ketones, and (2) sulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions. Purification is achieved via recrystallization (e.g., in dichloromethane/hexane) or column chromatography to isolate the sulfonyl chloride .

Q. How is the compound characterized structurally?

Key techniques include:

  • ¹H/¹³C NMR : Distinct shifts for the trifluoromethyl group (~δ 120 ppm in ¹³C NMR) and sulfonyl chloride (δ ~7.5–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • X-ray crystallography : SHELX software is widely used for refinement, particularly for resolving steric effects from the trifluoromethyl group .
  • FT-IR : Strong absorption bands at ~1350–1370 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .

Q. What are the primary reactivity pathways for this compound?

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. For example, reaction with primary amines in dry THF at 0–5°C yields sulfonamide derivatives, critical in medicinal chemistry .

Advanced Research Questions

Q. How do steric and electronic effects influence reactivity in derivatization?

The trifluoromethyl group introduces steric hindrance and electron-withdrawing effects, slowing nucleophilic attack at the 4-position. Computational studies (DFT) suggest that substituents at the pyrazole N1 position modulate the electrophilicity of the sulfonyl chloride. For instance, bulky groups reduce reaction rates with hindered amines .

Q. What challenges arise in optimizing reaction yields for sulfonamide formation?

Contradictions in reported yields (e.g., 40–85%) stem from:

  • Moisture sensitivity : Hydrolysis of the sulfonyl chloride competes with desired reactions, necessitating anhydrous conditions and inert atmospheres .
  • Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility but may promote side reactions. Additives like DIPEA enhance amine nucleophilicity .

Q. How can structural data resolve discrepancies in proposed reaction mechanisms?

X-ray crystallography of intermediates (e.g., sulfonamide crystals) can confirm regioselectivity. For example, SHELXL refinement of a derivative revealed unexpected C–H···O hydrogen bonding, stabilizing transition states during substitution .

Q. What strategies mitigate decomposition during storage?

  • Storage conditions : –20°C under argon in amber vials to prevent photodegradation and hydrolysis .
  • Stabilizers : Addition of molecular sieves (3Å) in storage solvents (e.g., dry dichloromethane) .

Methodological Insights

Designing experiments to assess biological activity of derivatives

  • In vitro assays : Screen sulfonamide derivatives for enzyme inhibition (e.g., carbonic anhydrase) using fluorogenic substrates.
  • SAR studies : Correlate substituent effects (e.g., trifluoromethyl vs. methyl groups) with activity trends .

Handling hygroscopicity in kinetic studies

  • Glovebox use : For moisture-sensitive reactions (e.g., Grignard reagent coupling).
  • In-line FT-IR monitoring : Track sulfonyl chloride consumption and hydrolysis byproduct formation in real time .

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